molecular formula C11H12BrNO3S3 B2691118 5-bromo-N-(3-hydroxy-3-(thiophen-2-yl)propyl)thiophene-2-sulfonamide CAS No. 1421441-96-4

5-bromo-N-(3-hydroxy-3-(thiophen-2-yl)propyl)thiophene-2-sulfonamide

Cat. No. B2691118
CAS RN: 1421441-96-4
M. Wt: 382.31
InChI Key: MZHNZBNWHHHHMN-UHFFFAOYSA-N
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Description

“5-bromo-N-(3-hydroxy-3-(thiophen-2-yl)propyl)thiophene-2-sulfonamide” is a complex organic compound that contains a thiophene ring. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Synthesis Analysis

Thiophene derivatives can be synthesized by various methods. The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .

Scientific Research Applications

Medicinal Chemistry

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Anti-inflammatory Drugs

Thiophene derivatives exhibit many pharmacological properties such as anti-inflammatory . For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .

Antimicrobial Agents

Thiophene derivatives also show antimicrobial properties . This makes them valuable in the development of new antimicrobial agents.

Anticancer Agents

Thiophene derivatives have been found to exhibit anticancer properties . This opens up possibilities for their use in the development of new anticancer drugs.

Organic Semiconductors

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . This makes them useful in the field of electronics.

Organic Light-Emitting Diodes (OLEDs)

Thiophene derivatives are used in the fabrication of organic light-emitting diodes (OLEDs) . This is a rapidly growing field with a wide range of applications.

Corrosion Inhibitors

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . This makes them valuable in a variety of industrial applications.

Anti-atherosclerotic Agents

Thiophene derivatives have been found to exhibit anti-atherosclerotic properties . This opens up possibilities for their use in the treatment of atherosclerosis.

Future Directions

Thiophene and its derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science, attracting great interest in industry as well as academia . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist to synthesize and investigate new structural prototypes with more effective pharmacological activity .

properties

IUPAC Name

5-bromo-N-(3-hydroxy-3-thiophen-2-ylpropyl)thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO3S3/c12-10-3-4-11(18-10)19(15,16)13-6-5-8(14)9-2-1-7-17-9/h1-4,7-8,13-14H,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZHNZBNWHHHHMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(CCNS(=O)(=O)C2=CC=C(S2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO3S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-N-[3-hydroxy-3-(thiophen-2-YL)propyl]thiophene-2-sulfonamide

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